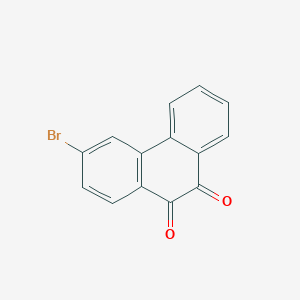

3-Bromophenanthrene-9,10-dione

Description

Properties

IUPAC Name |

3-bromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPOKPVPJPQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449809 | |

| Record name | 3-bromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-05-2 | |

| Record name | 3-bromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromophenanthrene-9,10-dione, a key organic intermediate with significant potential in materials science and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its current and potential applications.

Core Properties and Specifications

This compound, identified by the CAS number 13292-05-2 , is a brominated derivative of phenanthrene-9,10-dione.[1][2][3] Its unique electronic and structural characteristics make it a valuable building block in the synthesis of more complex molecules.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 13292-05-2 | [1][2] |

| Molecular Formula | C₁₄H₇BrO₂ | [4] |

| Molecular Weight | 287.11 g/mol | [4] |

| Appearance | Light yellow to brown powder/crystal | [1][2] |

| Purity | >95.0% (GC) or ≥97% | [1] |

| Melting Point | 272 °C | |

| Storage | Room temperature, desiccated, in a cool and dark place (<15°C recommended) |

Spectroscopic and Analytical Data

| Technique | Data Interpretation |

| Gas Chromatography (GC) | Primary method for purity assessment, typically showing >95.0%.[1] |

| Nuclear Magnetic Resonance (NMR) | Used to confirm the chemical structure. |

| InChI | InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H |

| SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of Brominated Phenanthrenequinone

This protocol is adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone and serves as a representative method.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 10 g of 9,10-phenanthrenequinone to 100 mL of concentrated sulfuric acid.

-

Bromination: Slowly add 1.1 equivalents of N-bromosuccinimide to the stirred mixture at room temperature.

-

Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into 600 mL of ice water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by filtration and wash thoroughly with hot water to remove any residual acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel. Dry the purified product under a vacuum.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning materials science and potentially drug discovery.

Materials Science

As a derivative of phenanthrene, this compound is explored as a building block for organic electronic materials.[1] Its photophysical properties make it a candidate for use in:

-

Organic Light-Emitting Diodes (OLEDs): The phenanthrenequinone core can be chemically modified to create light-emitting or charge-transporting materials.

-

Dye-Sensitized Solar Cells: Its electrophilic nature and conjugated system are of interest for developing new photosensitizers.

Organic Synthesis

The presence of both a quinone moiety and a bromine atom makes this compound a useful intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the quinone can undergo various addition and condensation reactions.

Potential in Drug Development

While there is no direct evidence of the biological activity of this compound, structurally similar compounds, such as anthracene-9,10-dione derivatives, have shown promise as inhibitors of key signaling pathways in cancer.[5]

Constitutive activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers.[5] Small molecules that can inhibit this pathway are of significant therapeutic interest. Given that anthracene-9,10-dione dioximes are potent inhibitors of β-catenin, it is plausible that this compound could serve as a scaffold for the development of new inhibitors targeting this pathway.

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by a this compound derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

The following GHS hazard statements have been associated with this compound:

Precautionary Measures

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

This technical guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive risk assessment prior to use.

References

- 1. This compound | C14H7BrO2 | CID 10957115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 4. 53348-05-3|3,6-Dibromophenanthrene-9,10-dione|BLD Pharm [bldpharm.com]

- 5. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Bromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromophenanthrene-9,10-dione (CAS No. 13292-05-2).[1] It is a brominated derivative of phenanthrenequinone, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. This document details the compound's structural information, physico-chemical properties, and provides insights into its synthesis and reactivity. Furthermore, it explores the potential biological activities of phenanthrenequinones, with a focus on their applications in cancer research. Experimental protocols for relevant assays and visualizations of key concepts are included to support researchers in their scientific endeavors.

Introduction

This compound belongs to the family of phenanthrenequinones, which are polycyclic aromatic hydrocarbons characterized by a three-ring phenanthrene skeleton with two ketone groups at positions 9 and 10. The presence of a bromine atom at the 3-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules. Phenanthrene derivatives, in general, are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: General and Structural Information

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13292-05-2 | [1] |

| Molecular Formula | C₁₄H₇BrO₂ | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O | [1] |

| InChI Key | OFVPOKPVPJPQAY-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 272 °C | BenchChem |

| Purity | >97% | [3] |

| Storage | Desiccated, Room temperature | [3] |

Note: Some physical properties are sourced from supplier data and may not be from peer-reviewed literature.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of phenanthrenequinones is the oxidation of the corresponding phenanthrene derivative. For substituted phenanthrenes, this method is effective, though challenges in site selectivity and functional group tolerance can arise.[4]

Experimental Protocol: Synthesis of a Substituted Phenanthrenequinone (Adapted for this compound)

This protocol is adapted from the synthesis of 3-Bromo-6-methylphenanthrene-9,10-dione and can serve as a starting point for the synthesis of this compound.[4]

-

Starting Material: 3-Bromophenanthrene.

-

Reagents: Chromium(VI) oxide (CrO₃), Acetic acid (AcOH), Water (H₂O).

-

Procedure:

-

Dissolve 3-Bromophenanthrene in 100% acetic acid.

-

Add a solution of Chromium(VI) oxide in 60% aqueous acetic acid to the phenanthrene solution.

-

Stir the mixture at room temperature for a designated period, followed by warming to approximately 60°C for one hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain the purified this compound as orange needles.[4]

-

Visualization of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the dione carbonyl carbons and the potential for electrophilic aromatic substitution on the phenanthrene ring system.

-

Nucleophilic Addition: The carbonyl carbons of the dione are susceptible to attack by nucleophiles. This is a key reaction for the synthesis of various derivatives. The dicarbonyl groups are prochiral, allowing for asymmetric addition reactions to produce chiral products.[5]

-

Electrophilic Aromatic Substitution: The bromine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution.[6][7] This means that further substitution on the brominated ring will preferentially occur at positions ortho or para to the bromine atom, although the reaction rate will be slower compared to unsubstituted phenanthrene. The electron-withdrawing nature of the dione functionality will also influence the position of further substitution.

Visualization of Reactivity:

Caption: Key reactive sites of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7-9 ppm). The integration of these signals will correspond to the seven protons on the phenanthrene ring system. The coupling patterns (doublets, triplets, multiplets) will be complex due to the fused ring system and will provide information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 14 carbon atoms. The two carbonyl carbons (C9 and C10) are expected to resonate at the downfield end of the spectrum (typically δ 180-200 ppm). The remaining twelve aromatic carbons will appear in the region of δ 120-150 ppm. The carbon attached to the bromine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the dione functionality, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). The C-Br stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (287.11 g/mol ). Due to the presence of bromine, an isotopic peak at M+2 with a relative intensity similar to the molecular ion peak will be observed, which is a characteristic feature of monobrominated compounds. Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments from the molecular ion.

Biological Activity and Applications in Drug Development

Phenanthrenequinones have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Cytotoxic and Anticancer Activity

Numerous phenanthrenequinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][8][9] The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, which leads to oxidative stress and ultimately apoptosis (programmed cell death) in cancer cells.[8]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the Cytotoxicity Assay Workflow:

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway Involvement

Phenanthrenequinones can modulate various cellular signaling pathways. One key mechanism is the generation of ROS, which can act as secondary messengers and affect pathways involved in cell proliferation, survival, and apoptosis. For instance, ROS can influence the activity of protein tyrosine phosphatases (PTPs), which are negative regulators of growth factor receptor signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of PTPs by ROS can lead to the sustained activation of such pathways, which can have complex effects on cell fate.

Visualization of a Potential Signaling Pathway:

Caption: Potential modulation of the EGFR signaling pathway by this compound.

Conclusion

This compound is a versatile molecule with significant potential in both synthetic chemistry and drug discovery. Its defined physical and chemical properties, coupled with the reactivity of its dione and aromatic functionalities, make it a valuable building block for the creation of novel compounds. The growing body of research on the biological activities of phenanthrenequinones, particularly their cytotoxic effects, highlights the potential of this compound and its derivatives as leads for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity in detail, and investigate its specific biological mechanisms of action. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. This compound | C14H7BrO2 | CID 10957115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Bromophenanthrene-9,10-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromophenanthrene-9,10-dione in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from the properties of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided to facilitate further research and application.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₇BrO₂ |

| Molecular Weight | 287.11 g/mol [1] |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 267-272 °C |

Qualitative Solubility Assessment

Based on its chemical structure—a polycyclic aromatic hydrocarbon with a bromine substituent and a dione functional group—this compound is a largely non-polar molecule. Its solubility is expected to be limited in polar solvents while being more favorable in non-polar organic solvents.[2] This assessment is supported by the known solubility of related compounds. For instance, the parent compound, phenanthrenequinone, is soluble in benzene, ether, glacial acetic acid, and hot alcohol.[3] Another related compound, 9-Bromophenanthrene, is reported to be soluble in toluene and chloroform at a concentration of 50 mg/mL.[4]

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Polarity | Expected Solubility | Rationale |

| Non-Polar Solvents | |||

| Toluene | Non-Polar | Soluble | Structurally similar compounds show good solubility. |

| Benzene | Non-Polar | Soluble | The parent compound, phenanthrenequinone, is soluble in benzene. |

| Diethyl Ether | Non-Polar | Soluble | The parent compound, phenanthrenequinone, is soluble in ether. |

| Dichloromethane (DCM) | Non-Polar | Likely Soluble | A common solvent for non-polar to moderately polar organic compounds. |

| Chloroform | Non-Polar | Likely Soluble | A related compound, 9-Bromophenanthrene, is soluble in chloroform.[4] |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | Sparingly Soluble | May show some solubility due to the ketone functional groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | Often used for dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | A strong solvent, but the non-polar backbone of the molecule may limit solubility. |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Insoluble to Sparingly Soluble | The large non-polar surface area is likely to dominate over potential interactions with the hydroxyl group. |

| Ethanol | Polar Protic | Insoluble to Sparingly Soluble | Similar to methanol, with slightly better potential for dissolving non-polar compounds. Hot ethanol may improve solubility.[3] |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the molecule will prevent dissolution in water. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification of the Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on 3-Bromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromophenanthrene-9,10-dione, a vital intermediate in organic synthesis. The document compiles available physicochemical data, outlines a detailed, representative experimental protocol for its synthesis, and presents a conceptual workflow for its preparation and purification. It is important to note that a complete, experimentally determined crystal structure for this compound is not publicly available in the searched scientific literature and crystallographic databases. The information presented herein is collated from established chemical databases and generalized synthetic methodologies for related compounds.

Introduction

This compound is a brominated derivative of phenanthrene-9,10-dione, a class of compounds that are of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. Phenanthrene-9,10-diones, in general, are known to exhibit a range of biological activities and are key components in the development of novel therapeutics. This guide aims to provide researchers with a detailed summary of the known properties and a practical approach to the synthesis of this compound.

Physicochemical and Computed Properties

While a definitive crystal structure is not available, a substantial amount of physicochemical and computed data has been compiled for this compound. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇BrO₂ | PubChem[1] |

| Molecular Weight | 287.11 g/mol | PubChem[1] |

| CAS Number | 13292-05-2 | PubChem[1] |

| Appearance | Light yellow to brown powder or crystals | Benchchem[2] |

| Melting Point | Approximately 272 °C | Benchchem[2] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | PubChem[1] |

| InChIKey | OFVPOKPVPJPQAY-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O | PubChem[1] |

| Purity (typical) | ≥97% | Alfa Chemistry, TCI[3] |

| Storage Conditions | Desiccated, Room temperature | Alfa Chemistry[3] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from general and well-established methods for the bromination and subsequent oxidation of phenanthrene derivatives.[4][5] It should be noted that this is a generalized procedure and may require optimization for specific laboratory conditions.

Synthesis of 3-Bromophenanthrene

The synthesis of this compound typically proceeds through a two-step process: the bromination of phenanthrene followed by the oxidation of the resulting 3-bromophenanthrene.

Materials:

-

Phenanthrene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Water

Procedure:

-

Bromination of Phenanthrene:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenanthrene in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a sodium sulfite solution to quench any remaining bromine, followed by a sodium bicarbonate solution and then water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-bromophenanthrene can be purified by column chromatography on silica gel or by recrystallization.

-

Oxidation of 3-Bromophenanthrene to this compound

Procedure:

-

Dissolve the purified 3-bromophenanthrene in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of chromium trioxide (CrO₃) in a mixture of glacial acetic acid and water to the flask while stirring. Maintain the temperature of the reaction mixture, as the oxidation is exothermic.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a few hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acid and chromium salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product as a crystalline solid.[4]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new materials and therapeutic agents. While a detailed experimental crystal structure is currently not available in the public domain, this guide provides a comprehensive summary of its known physicochemical properties and a robust, representative protocol for its synthesis. The provided workflow and data will be a valuable resource for researchers working with this compound. Further studies to elucidate its precise three-dimensional structure through single-crystal X-ray diffraction are highly encouraged to fully unlock its potential in rational drug design and materials science.

References

The Impact of Bromination on the Photophysical Properties of Phenanthrenequinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of brominated phenanthrenequinones. These compounds are of significant interest in materials science and drug development due to their unique electronic and photophysical characteristics, which can be finely tuned by the position and number of bromine substituents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental photophysical processes.

Core Photophysical Principles

The introduction of bromine atoms onto the phenanthrenequinone scaffold significantly influences its photophysical behavior primarily through the "heavy atom effect." This effect enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, brominated phenanthrenequinones are expected to exhibit more efficient phosphorescence and potentially lower fluorescence quantum yields compared to their non-brominated counterparts. The positions of the bromine atoms can also alter the energy levels of the excited states, leading to shifts in absorption and emission spectra.

Quantitative Photophysical Data

The following tables summarize key photophysical data for phenanthrenequinone and its halogenated derivatives. Due to the limited availability of a complete dataset for a wide range of brominated phenanthrenequinones in the literature, data for chloro-substituted phenanthrenequinone is included as a comparable reference, given the similar electronic effects of halogens.

Table 1: Absorption and Emission Maxima

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) (Fluorescence) | Emission λmax (nm) (Phosphorescence) |

| 9,10-Phenanthrenequinone (PQ) | Benzene | ~390, ~420 | - | ~625 |

| 9,10-Phenanthrenequinone (PQ) | Acetonitrile | - | - | ~635 |

| 3-Chloro-9,10-phenanthrenequinone | Benzene | - | - | ~620 |

| 3,6-Dichloro-9,10-phenanthrenequinone | Benzene | - | - | ~615 |

| 9-Bromophenanthrene | Not Specified | 252, ~300 | - | - |

Note: Data for chloro-derivatives are presented as proxies to illustrate the effect of halogenation.[1]

Table 2: Luminescence Quantum Yields and Lifetimes

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Phosphorescence Quantum Yield (ΦP) | Triplet Lifetime (τT) |

| 9,10-Phenanthrenequinone (PQ) | CHCl₃ | - | - | 10 ms |

| 9,10-Phenanthrenequinone (PQ) | Acetonitrile | - | - | 39 ms |

| 9,10-Phenanthrenequinone (PQ) | Benzene | - | ~0.1 | - |

| 3-Chloro-9,10-phenanthrenequinone | Benzene | - | ~0.1 | - |

| 3,6-Dichloro-9,10-phenanthrenequinone | Benzene | - | ~0.1 | - |

Note: The intersystem crossing quantum yield for 9,10-phenanthrenequinone is close to 1.[2] Data for chloro-derivatives are presented as proxies.[1]

Experimental Protocols

The characterization of the photophysical properties of brominated phenanthrenequinones involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by the molecule and to quantify the extent of absorption (molar extinction coefficient).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the brominated phenanthrenequinone in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M. Prepare a reference cuvette containing only the solvent.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[3]

-

Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette to subtract the absorbance of the solvent and the cuvette itself.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).[3]

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance is denoted as λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of the molecule after excitation and to determine the fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample as described for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: In a spectrofluorometer, select an excitation wavelength (λex), typically the λmax determined from the absorption spectrum.

-

Emission Scan: Scan the emission monochromator to collect the emitted light at wavelengths longer than the excitation wavelength.

-

Quantum Yield Determination (Comparative Method):

-

Measure the integrated fluorescence intensity of the sample solution.

-

Under identical experimental conditions (excitation wavelength, slit widths), measure the integrated fluorescence intensity of a standard compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

The fluorescence quantum yield (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Phosphorescence Spectroscopy

Objective: To measure the long-lived emission from the triplet excited state.

Methodology:

-

Sample Preparation: Prepare a solution of the sample in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran). The solution is placed in a quartz tube.

-

Low-Temperature Measurement: The sample is typically cooled to 77 K using a liquid nitrogen dewar to minimize non-radiative decay processes and quenching by molecular oxygen.[1]

-

Time-Gated Detection: A pulsed light source is used to excite the sample. The emission is detected after a short delay following the excitation pulse. This time-gating allows for the detection of the long-lived phosphorescence while excluding the short-lived fluorescence.

-

Emission Scan: The emission spectrum is recorded by scanning the emission monochromator.

-

Lifetime Measurement: The decay of the phosphorescence intensity over time after the excitation pulse is measured to determine the phosphorescence lifetime (τP).

Visualizations

Photophysical Pathways

The following diagram illustrates the key photophysical processes for a brominated phenanthrenequinone. The enhanced intersystem crossing due to the heavy atom effect is a central feature.

Caption: Jablonski diagram for a brominated phenanthrenequinone.

Experimental Workflow for Photophysical Characterization

The logical flow for characterizing the photophysical properties of a newly synthesized brominated phenanthrenequinone is outlined below.

Caption: Workflow for photophysical characterization.

Conclusion

The photophysical properties of phenanthrenequinones are profoundly influenced by bromination. The enhanced intersystem crossing efficiency opens up possibilities for applications that leverage the triplet excited state, such as in photodynamic therapy, organic light-emitting diodes (OLEDs), and photocatalysis. A systematic study of a broader range of brominated isomers is warranted to establish a more detailed structure-property relationship, which will be invaluable for the rational design of new functional materials and therapeutic agents. The experimental protocols and foundational data presented in this guide serve as a starting point for researchers in this exciting field.

References

Theoretical Calculations of 3-Bromophenanthrene-9,10-dione's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to elucidating the electronic structure of 3-Bromophenanthrene-9,10-dione. While direct computational studies on this specific molecule are not extensively published, this document synthesizes established computational methodologies and representative data from studies on analogous phenanthrene and quinone derivatives. The aim is to offer a robust framework for researchers seeking to understand and predict the electronic properties of this compound, which are crucial for its applications in materials science and drug development.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon belonging to the phenanthrenequinone family. The presence of the bromine atom, an electron-withdrawing group, and the dione functionality are expected to significantly influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the charge distribution. These properties are critical in determining the molecule's reactivity, photophysical characteristics, and potential as a component in organic electronics or as a pharmacophore.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and properties of such molecules with high accuracy. This guide outlines the standard computational protocols and presents expected quantitative data for this compound based on the available literature for similar compounds.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the theoretical investigation of the electronic structure of phenanthrene derivatives.

Geometry Optimization

The initial step in any theoretical calculation is the optimization of the molecule's ground-state geometry. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

-

Method: DFT

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The B3LYP functional is known for its reliability in predicting the geometries and electronic properties of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a high degree of flexibility to accurately describe the electron distribution, especially in a molecule with heteroatoms and a delocalized π-system.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Verification: The optimized geometry should be confirmed as a true energy minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Calculation

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic properties.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO, as well as their spatial distribution, are calculated at the same level of theory used for geometry optimization (B3LYP/6-311++G(d,p)). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: To understand the charge distribution within the molecule, a Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms, providing insight into the partial atomic charges and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution from a different perspective. The MEP map illustrates the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which is invaluable for predicting intermolecular interactions.

Excited State and UV-Vis Spectra Simulation

To investigate the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.

-

Method: TD-DFT

-

Functional and Basis Set: The same functional and basis set as the ground state calculations (B3LYP/6-311++G(d,p)) are generally used for consistency.

-

Solvent Effects: To simulate more realistic conditions, the Polarizable Continuum Model (PCM) can be incorporated to account for the effect of a solvent (e.g., dichloromethane, ethanol) on the electronic transitions.

-

Output: The calculation yields the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π). This data is then used to simulate the theoretical UV-Vis absorption spectrum.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on computational studies of similar halogenated phenanthrenes and phenanthrenequinones. It is important to note that these are representative values and actual experimental or more specific computational results may vary.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties

| Parameter | Predicted Value | Unit | Significance |

| HOMO Energy (EHOMO) | -6.5 to -6.8 | eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (ELUMO) | -3.0 to -3.3 | eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 3.8 | eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | 6.5 to 6.8 | eV | Energy required to remove an electron. |

| Electron Affinity (EA) | 3.0 to 3.3 | eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.75 to 5.05 | eV | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 1.75 to 1.9 | eV | Resistance to change in electron distribution. |

Table 2: Representative Mulliken Atomic Charges

| Atom | Predicted Partial Charge (e) |

| C(3)-Br | C: +0.05 to +0.10, Br: -0.05 to -0.10 |

| C(9)=O | C: +0.35 to +0.45, O: -0.35 to -0.45 |

| C(10)=O | C: +0.35 to +0.45, O: -0.35 to -0.45 |

| Aromatic C | -0.10 to +0.10 |

| Aromatic H | +0.10 to +0.15 |

Table 3: Predicted UV-Vis Absorption Maxima (λmax) from TD-DFT

| Solvent | Predicted λmax (nm) | Transition Type |

| Gas Phase | 380 - 420 | n → π |

| 300 - 340 | π → π | |

| Dichloromethane | 385 - 425 | n → π |

| 305 - 345 | π → π |

Visualizations

The following diagrams illustrate the computational workflow for determining the electronic structure of this compound.

Caption: Computational workflow for electronic structure analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory for ground-state properties and Time-Dependent DFT for excited-state characteristics, researchers can gain significant insights into the molecule's behavior. The provided representative data, based on studies of analogous compounds, serves as a valuable benchmark for future computational and experimental work. A thorough understanding of the electronic landscape of this compound is paramount for its rational design and application in the development of novel organic materials and therapeutic agents.

Health and safety data for 3-Bromophenanthrene-9,10-dione

An In-depth Technical Guide to the Health and Safety of 3-Bromophenanthrene-9,10-dione

This guide provides a comprehensive overview of the health and safety data currently available for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for the assessment of the identified hazards.

Section 1: Chemical and Physical Properties

While detailed experimental data on the toxicological properties of this compound is limited, its basic chemical and physical characteristics are foundational to understanding its hazard profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇BrO₂ | [1][2] |

| Molecular Weight | 287.11 g/mol | [3] |

| CAS Number | 13292-05-2 | [1] |

| Appearance | Light yellow to brown powder/crystal | [4] |

| Melting Point | 272 °C | [4] |

| Purity | >95.0% (GC) to ~97% | [1][4] |

| Storage | Room temperature, desiccated, in a cool and dark place (<15°C recommended) | [1][4] |

Section 2: Health and Safety Hazard Summary

The following tables summarize the known health and safety hazards associated with this compound based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302 | Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319 | Causes serious eye irritation |

| Sensitization, Skin | Category 1 | H317 | May cause an allergic skin reaction |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335 | May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400 | Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410 | Very toxic to aquatic life with long lasting effects |

Data sourced from multiple suppliers and databases. The percentage of notifications for each H-statement varies across sources.[3][5]

Precautionary Statements (P-Statements)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P391 | Collect spillage. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are detailed, standardized methodologies for assessing the types of hazards identified for this compound, primarily based on OECD Test Guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to determine the acute oral toxicity of a substance, providing an estimate of the LD50 (the dose lethal to 50% of a test population).

Objective: To determine the oral dose of a substance that causes mortality in 50% of a group of test animals.

Test Animal: Typically female rats.

Principle: A sequential dosing process where the outcome of one animal determines the dose for the next. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. This continues until specific stopping criteria are met.

Methodology:

-

Preparation of Animals: Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days. They are fasted prior to dosing (food, but not water, is withheld).

-

Dose Formulation: The test substance is typically administered in a constant volume, often as a solution or suspension in an appropriate vehicle (e.g., water, corn oil).

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dosing Sequence:

-

A starting dose is selected, usually a level expected to be moderately toxic.

-

A single animal is dosed.

-

If the animal survives for a defined period (typically 48 hours), the next animal receives a higher dose (the dose progression factor is a constant, e.g., 3.2).

-

If the animal dies, the next animal receives a lower dose.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using maximum likelihood estimation based on the sequence of survival and death outcomes.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Objective: To determine the irritant or corrosive potential of a substance when applied to the skin.

Test Animal: Typically albino rabbits.

Methodology:

-

Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Application of Test Substance: A small amount (e.g., 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.

-

Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.

-

Observation: After exposure, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored on a scale (e.g., 0 to 4). The mean scores for each observation period are calculated.

-

Classification: The substance is classified as an irritant based on the mean scores. If irreversible tissue damage (corrosion) is observed, the test is terminated.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Objective: To determine the irritant or corrosive potential of a substance when applied to the eye.

Test Animal: Typically albino rabbits.

Methodology:

-

Application of Test Substance: A small amount (e.g., 0.1 mL of liquid or a corresponding amount of solid) of the test substance is instilled into the conjunctival sac of one eye of the test animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for the degree of opacity, inflammation, and discharge.

-

Scoring: The severity of the effects is scored according to a standardized system.

-

Classification: The substance is classified based on the persistence and severity of the eye lesions. If a corrosive effect is suspected, a single animal is tested first.

Section 4: Signaling Pathways and Logical Workflows

As there is no specific information available in the public domain regarding the interaction of this compound with cellular signaling pathways, a logical workflow for the safe handling of this chemical is provided below. This diagram outlines the necessary steps to mitigate the risks associated with its identified hazards.

Caption: Logical workflow for the safe handling of this compound.

Section 5: Conclusion

References

An In-depth Technical Guide on the Reactivity of Carbonyl Groups in 3-Bromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carbonyl groups in 3-Bromophenanthrene-9,10-dione. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from studies on the parent compound, phenanthrene-9,10-dione, and other substituted derivatives. The principles outlined herein are grounded in established tenets of organic chemistry and serve as a predictive framework for understanding and manipulating the chemical behavior of this compound in research and development settings.

Core Concepts: Electronic and Steric Effects

The reactivity of the two carbonyl groups in this compound is dictated by a combination of electronic and steric factors. The phenanthrenequinone scaffold is a conjugated system, and the introduction of a bromine atom at the 3-position influences the electron density across the molecule. Bromine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. This substitution is expected to create a slight electronic asymmetry between the two carbonyl carbons, potentially leading to regioselectivity in nucleophilic attack.

Steric hindrance is another critical factor. The geometry of the phenanthrene system may cause one carbonyl group to be more sterically accessible than the other, influencing the approach of bulky nucleophiles.

Key Reactions of the Carbonyl Groups

The primary mode of reaction for the carbonyl groups in this compound is nucleophilic addition. This can be followed by subsequent reaction steps, leading to a variety of functional group transformations.

Nucleophilic Addition Reactions

The electron-poor nature of the carbonyl carbons makes them susceptible to attack by a wide range of nucleophiles.[1][2] The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.

Caption: General workflow for nucleophilic addition to a carbonyl group.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Predicted Product | Notes |

| Hydride (e.g., NaBH₄, LiAlH₄) | 3-Bromo-9,10-dihydrophenanthrene-9,10-diol | Reduction of the dione to the corresponding diol. |

| Grignard Reagents (R-MgBr) | Tertiary alcohols | Formation of new carbon-carbon bonds. |

| Organolithium Reagents (R-Li) | Tertiary alcohols | Similar to Grignard reagents, often more reactive. |

| Cyanide (e.g., KCN/H⁺) | Cyanohydrins | Formation of a new carbon-carbon bond and a hydroxyl group. |

| Ylides (Wittig Reaction) | Alkenes | Conversion of the carbonyl group to a carbon-carbon double bond. |

Reduction of the Carbonyl Groups

The reduction of the dione functionality to a diol is a common transformation. Milder reducing agents are typically sufficient for this conversion.

Experimental Protocol: Reduction to 3-Bromo-9,10-dihydrophenanthrene-9,10-diol (Adapted from a similar compound)

A plausible method for the reduction of this compound involves the use of sodium dithionite.[3]

-

Dissolution: Dissolve this compound in a suitable organic solvent mixture, such as tetrahydrofuran and water.

-

Reduction: Add an aqueous solution of sodium dithionite (Na₂S₂O₄) in molar excess (e.g., 3 equivalents) to the solution of the dione.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, perform an extractive workup using an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Table 2: Quantitative Data for Reduction of a Related Phenanthrenequinone

| Starting Material | Reducing Agent | Solvent | Yield | Reference |

| Phenanthrene-9,10-dione | Sodium Dithionite | THF/Water | High (not specified) | Organic Syntheses[4] |

| 3,6-Dibromophenanthrene-9,10-dione | Sodium Dithionite | THF/Water | Not specified | Benchchem[3] |

Condensation Reactions

The carbonyl groups of this compound can undergo condensation reactions with primary amines and their derivatives to form imines and related compounds.

Caption: Logical relationship in a condensation reaction.

Synthesis of this compound

The synthesis of substituted phenanthrene-9,10-diones is often achieved through the oxidation of the corresponding substituted phenanthrene.

Experimental Protocol: Synthesis of 3-Bromo-6-methylphenanthrene-9,10-dione (A structurally related compound)

A typical procedure for the oxidation of a substituted phenanthrene to the corresponding dione is as follows[5]:

-

Dissolution: Dissolve 3-Bromo-6-methylphenanthrene in 100% acetic acid.

-

Oxidation: Treat the solution with chromium(VI) oxide in 60% aqueous acetic acid.

-

Reaction: Stir the mixture at room temperature for a short period and then warm to 60°C for 1 hour.

-

Precipitation: Add water to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with water, dry, and recrystallize from a suitable solvent like toluene.

Table 3: Synthesis of a Substituted Phenanthrene-9,10-dione

| Starting Material | Oxidizing Agent | Solvent | Yield | Reference |

| 3-Bromo-6-methylphenanthrene | CrO₃ | Acetic Acid | 65% | Science of Synthesis[5] |

Spectroscopic Analysis

The reactivity of the carbonyl groups can be monitored and the products characterized using various spectroscopic techniques.

Table 4: Expected Spectroscopic Signatures

| Technique | Key Feature | Expected Chemical Shift / Wavenumber |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~180 ppm |

| ¹H NMR | Aromatic Protons | 7.5 - 9.0 ppm |

| IR Spectroscopy | Carbonyl Stretch (C=O) | 1650 - 1680 cm⁻¹ |

Conclusion

The carbonyl groups of this compound are versatile functional handles that can be targeted through a variety of nucleophilic addition and condensation reactions. The electronic influence of the bromine substituent may introduce a degree of regioselectivity in these transformations. While specific experimental data for this molecule is sparse, the reactivity patterns of the parent phenanthrene-9,10-dione and other substituted analogs provide a robust framework for predicting its chemical behavior. Further experimental investigation is warranted to fully elucidate the reactivity and potential applications of this compound in drug development and materials science.

References

Methodological & Application

Synthesis of 3-Bromophenanthrene-9,10-dione: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Bromophenanthrene-9,10-dione from 3-bromophenanthrene via oxidation. This compound is a valuable intermediate in the synthesis of various polycyclic aromatic compounds utilized in materials science and as building blocks for complex pharmaceutical agents. The described method is based on the well-established oxidation of phenanthrene derivatives using chromium trioxide in acetic acid, a robust and scalable procedure for obtaining the desired dione in good yield. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

Phenanthrenequinones are a class of organic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The introduction of a bromine substituent at the 3-position of the phenanthrene-9,10-dione scaffold provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound a key precursor for the development of novel compounds. The synthesis of this target molecule is typically achieved through the oxidation of the corresponding 3-bromophenanthrene. Among the various oxidizing agents, chromium trioxide in acetic acid has proven to be an effective and reliable reagent for this transformation. This protocol details a standard laboratory procedure for this synthesis.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Bromophenanthrene | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₁₄H₇BrO₂ | N/A |

| Molecular Weight | 287.11 g/mol | N/A |

| Typical Yield | 58% | [1] |

| Appearance | Yellow solid | [1] |

| Purity | >95% (after chromatography) | N/A |

Experimental Protocol

Materials and Reagents:

-

3-Bromophenanthrene

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid (CH₃COOH)

-

Water (H₂O)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

-

Petroleum ether and dichloromethane for chromatography elution

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenanthrene in glacial acetic acid.

-

Addition of Oxidizing Agent: While stirring the solution at room temperature, slowly add a solution of chromium trioxide in a minimal amount of water and glacial acetic acid. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for a period of 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A yellow precipitate of the crude product should form. To quench any excess chromium trioxide, a saturated solution of sodium bisulfite can be added until the orange/brown color of Cr(VI) is no longer visible, and a green color of Cr(III) persists.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and inorganic salts.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and dichloromethane (e.g., starting with 100% petroleum ether and gradually increasing the polarity with dichloromethane).

-

Characterization: Combine the fractions containing the pure product, remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a yellow solid. The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Experimental Workflow Diagramdot

// Node Definitions Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve 3-Bromophenanthrene\nin Glacial Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; AddCrO3 [label="Add CrO3 Solution\n(in H2O/Acetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Heat Reaction Mixture\n(e.g., 60-80°C, 1-3h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench with Water\nand Sodium Bisulfite", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter and Wash\nCrude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="Characterize Product\n(NMR, MS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> AddCrO3; AddCrO3 -> React; React -> Quench; Quench -> Filter; Filter -> Purify; Purify -> Characterize; Characterize -> End; }

References

Application Notes and Protocols: Synthesis of 3-Bromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Bromophenanthrene-9,10-dione via the oxidation of 3-bromophenanthrene. Phenanthrenequinones are valuable intermediates in the synthesis of various functional materials and potential pharmaceutical agents. This protocol is adapted from established methods for the oxidation of substituted phenanthrenes, offering a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Phenanthrene-9,10-diones, also known as phenanthrenequinones, are a class of aromatic diones that serve as important building blocks in organic synthesis. Their unique electronic and structural properties make them valuable precursors for the development of advanced materials, including those used in organic light-emitting diodes (OLEDs), as well as for the synthesis of complex molecules with potential biological activity. This compound, in particular, offers a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The oxidation of the corresponding phenanthrene is a common and effective method for preparing phenanthrenequinones.[1] This protocol details the synthesis of this compound from 3-bromophenanthrene using chromium(VI) trioxide in acetic acid.

Chemical Data Summary

The following table summarizes the key chemical properties of the starting material and the final product.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| Starting Material | 3-Bromophenanthrene | 573-17-1 | C₁₄H₉Br | 257.13 | Not specified | >95% (typical) |

| Product | This compound | 13292-05-2 | C₁₄H₇BrO₂ | 287.11 | Light yellow to Brown powder/crystal | >95.0% (GC) |

Experimental Protocol

This protocol is based on the general method for the oxidation of substituted phenanthrenes using chromium trioxide.[1]

Materials:

-

3-Bromophenanthrene

-

Chromium(VI) trioxide (CrO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water (H₂O)

-

Toluene

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromophenanthrene (1.0 equivalent) in glacial acetic acid.

-

Preparation of Oxidant Solution: In a separate beaker, carefully dissolve chromium(VI) trioxide (CrO₃, approximately 2.5-3.0 equivalents) in a minimal amount of water and then dilute with glacial acetic acid. Caution: Chromium(VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

-

Oxidation Reaction: While stirring the solution of 3-bromophenanthrene, add the chromium trioxide solution dropwise at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 1 hour.[1] The color of the reaction mixture will likely change.

-

Quenching and Precipitation: After 1 hour, cool the reaction mixture to room temperature and pour it into a beaker containing deionized water (approximately 2-3 times the volume of the reaction mixture). This will cause the product to precipitate out of solution.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining acetic acid and chromium salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Recrystallize the dried crude product from a suitable solvent, such as toluene, to yield pure this compound as orange needles.[1]

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromophenanthrene-9,10-dione as a key building block. This versatile reaction enables the synthesis of a wide array of 3-aryl-phenanthrene-9,10-dione derivatives, which are of significant interest in medicinal chemistry and materials science.[1]

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[2][3] This method is widely employed in academic and industrial research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4] The synthesis of 3-aryl-phenanthrene-9,10-dione derivatives via this method provides access to novel compounds with potential applications as bioactive molecules and advanced materials.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][5] A base is required to activate the organoboron compound for the transmetalation step.[6]

Applications of 3-Aryl-Phenanthrene-9,10-dione Derivatives

Phenanthrene derivatives are known to exhibit a range of biological activities and are scaffolds of interest in drug discovery.[1] The functionalization of the phenanthrene-9,10-dione core at the 3-position with various aryl groups can lead to the development of novel compounds for therapeutic applications. Furthermore, the extended π-conjugated systems of these derivatives make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[7]

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-